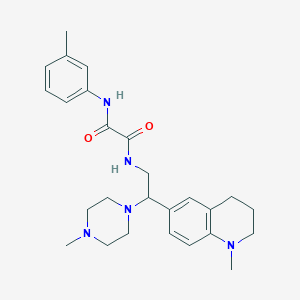
N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(m-tolyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(m-tolyl)oxalamide is a useful research compound. Its molecular formula is C26H35N5O2 and its molecular weight is 449.599. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(m-tolyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, effects on various cell lines, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C21H30N4O2, and it features a tetrahydroquinoline moiety, which is significant for its biological activity. The presence of piperazine and oxalamide groups contributes to its pharmacological properties.
This compound interacts with multiple biological targets:
- Receptor Modulation : The compound may bind to specific receptors involved in neurotransmission and cellular signaling pathways.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes that play critical roles in cancer cell proliferation and survival.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | Induces apoptosis |
| HeLa (Cervical Cancer) | 8.0 | Cell cycle arrest |
| MCF-7 (Breast Cancer) | 10.0 | Growth inhibition |
These results suggest that the compound can effectively target various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
Neuroprotective Effects
In addition to its anticancer properties, preliminary studies have indicated potential neuroprotective effects. The compound appears to modulate neurotransmitter levels and protect against oxidative stress in neuronal cells.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Tetrahydroquinoline Derivatives : A study published in ResearchGate demonstrated that derivatives of tetrahydroquinoline exhibited cytotoxic effects against breast cancer cell lines (MCF-7 and SKBR3). The findings indicated that these compounds could enhance the efficacy of standard chemotherapeutic agents like gemcitabine and paclitaxel .
- Mechanistic Insights : Research highlighted in PubChem pointed out that compounds with similar structures showed significant inhibition of key enzymes involved in tumor growth. This suggests that the oxalamide group plays a crucial role in enhancing the biological activity of these compounds .
- Pharmacological Profiles : A comprehensive review of piperazine derivatives revealed their broad spectrum of biological activities, including antimicrobial and anticancer effects. The structural similarities with this compound suggest potential for similar applications .
Eigenschaften
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(3-methylphenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N5O2/c1-19-6-4-8-22(16-19)28-26(33)25(32)27-18-24(31-14-12-29(2)13-15-31)21-9-10-23-20(17-21)7-5-11-30(23)3/h4,6,8-10,16-17,24H,5,7,11-15,18H2,1-3H3,(H,27,32)(H,28,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEUZXIFBSVXGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCN(CC4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














